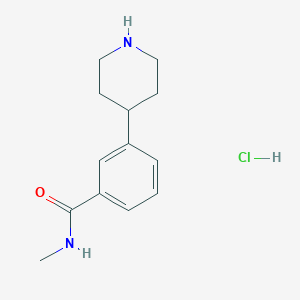

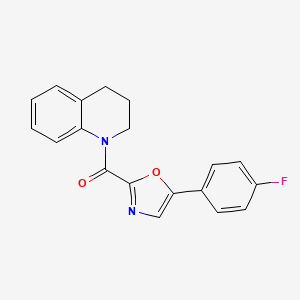

![molecular formula C20H17FN4O B2935772 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685109-42-6](/img/structure/B2935772.png)

3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolo[1,5-a]pyrimidines. Pyrazolo[1,5-a]pyrimidines are a type of heterocyclic aromatic organic compounds that are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazolo[1,5-a]pyrimidine core with various substituents at the 3rd, 6th, and 7th positions .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyrazolo[1,5-a]pyrimidines can undergo various reactions including substitutions, additions, and cyclizations .

Scientific Research Applications

Fluorescent Probes and Functional Fluorophores

A study demonstrates the use of 3-formylpyrazolo[1,5-a]pyrimidines, related to the compound , as key intermediates for the synthesis of functional fluorophores. These fluorophores exhibit significant fluorescence and photophysical properties, making them potentially useful as fluorescent probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).

Antitumor and Antimicrobial Activities

Another research aspect focuses on the synthesis of novel N-arylpyrazole-containing compounds, leveraging the structural foundation of pyrazolo[1,5-a]pyrimidines. These compounds have shown promising results in antitumor and antimicrobial activities, suggesting their potential in developing new therapeutic agents (Riyadh, 2011).

A3 Adenosine Receptor Antagonists

Pyrazolo[1,5-a]pyrimidine derivatives have been designed as potent human A3 adenosine receptor antagonists. Their development includes structural modifications to enhance binding efficiency and selectivity, contributing to the exploration of new treatments for conditions like neurodegenerative diseases (Squarcialupi et al., 2013).

Cognitive Impairment Treatment

The synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones and their evaluation as phosphodiesterase 1 (PDE1) inhibitors highlight the compound's relevance in addressing cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease. The systematic optimization of these compounds, aiming for picomolar inhibitory potency, underscores the therapeutic potential of this chemical class (Li et al., 2016).

Chemical Synthesis Intermediates

The compound's utility extends to being a building block in chemical syntheses, such as the three-component synthesis of substituted pyrazoles. These syntheses are foundational for creating diverse molecules with potential applications in drug development and material science (Fedorova et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O/c1-12-18(14-5-9-16(26-2)10-6-14)19(22)25-20(24-12)17(11-23-25)13-3-7-15(21)8-4-13/h3-11H,22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTPSXSLYSUEHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1C3=CC=C(C=C3)OC)N)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

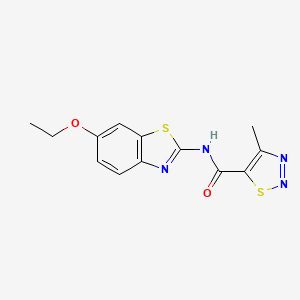

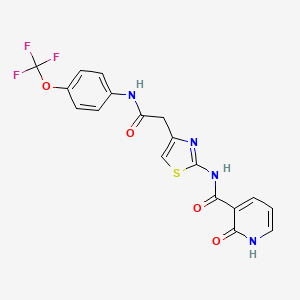

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(2-ethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2935692.png)

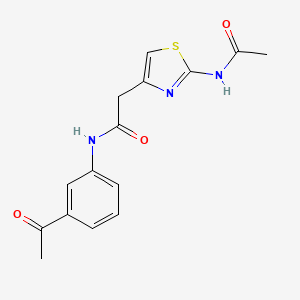

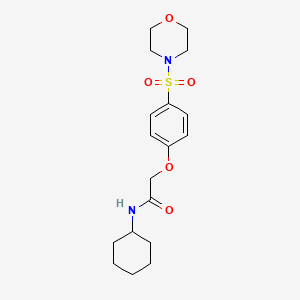

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2935696.png)

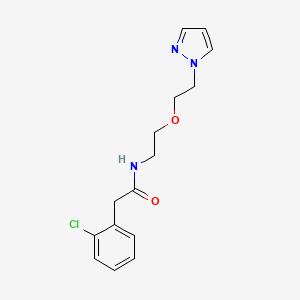

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2935697.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2935705.png)

![(1S,4R)-7-Oxabicyclo[2.2.1]heptane-2alpha,3alpha-dicarboxylic acid 2-methyl ester](/img/structure/B2935710.png)